4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
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Overview
Description
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with the molecular formula C7H5BrN2O It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 4th position and a ketone group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield an amino derivative, while reduction of the ketone group would produce an alcohol derivative.
Scientific Research Applications
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the ketone group may play crucial roles in binding to these targets and modulating their activity. Further research is needed to fully understand the pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
4-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Contains an iodine atom, which is larger and more reactive than bromine, potentially leading to different chemical and biological properties.
Uniqueness
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may confer specific biological activities not seen in its chloro or iodo analogs. This makes it a valuable compound for the development of new chemical entities and therapeutic agents.
Properties
IUPAC Name |
4-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-9-5-3-10-7(11)6(4)5/h1-2H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVDENHKPJOSRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CC(=C2C(=O)N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1531566-06-9 |
Source
|
Record name | 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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